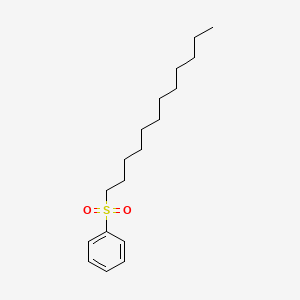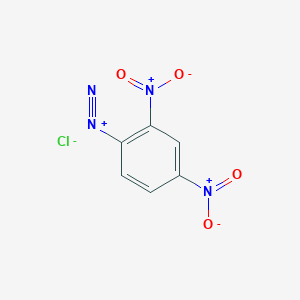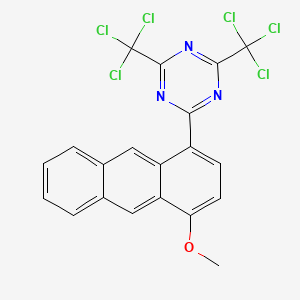
2-Chloro-N-(4-chlorophenyl)-N-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-chlorophenyl)-N-hydroxyacetamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group and a hydroxyacetamide group attached to a chlorophenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chlorophenyl)-N-hydroxyacetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often in an organic solvent like ethanol. The general reaction scheme is as follows:
- Dissolve 4-chloroaniline in ethanol.
- Add chloroacetyl chloride dropwise to the solution while stirring.
- Add triethylamine as an acid-binding agent to neutralize the hydrochloric acid formed during the reaction.
- Reflux the mixture for several hours to complete the reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(4-chlorophenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxyacetamide group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-chlorophenyl)-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(4-chlorophenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in certain cancer cells by activating caspase pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
2-Chloro-N-(4-chlorophenyl)-N-hydroxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and hydroxyacetamide groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
| 73991-24-9 | |
Fórmula molecular |
C8H7Cl2NO2 |
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
2-chloro-N-(4-chlorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-8(12)11(13)7-3-1-6(10)2-4-7/h1-4,13H,5H2 |
Clave InChI |
GTVYCTDADOUUEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(C(=O)CCl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









